N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Farnesoid X Receptor (FXR) Agonism
This compound has been identified as a potential FXR agonist . FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism . Agonists of FXR have been shown to have profound effects on plasma lipids in animal models, suggesting potential therapeutic applications for dyslipidemia and atherosclerosis . The compound’s ability to modulate lipid levels, particularly lowering LDL and triglycerides while raising HDL, makes it a candidate for further preclinical and clinical studies.
Antitumor Activity
The structural analogs of this compound have demonstrated antitumor properties. By studying the crystal structure and the mechanism of action, researchers can develop new therapeutic agents that target specific pathways involved in cancer progression . The compound’s interaction with tyrosine kinase receptors, which are often implicated in tumor growth and metastasis, could be a valuable area of research.
Tyrosine Kinase Receptor Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, influencing cell division, survival, and differentiation. Inhibition of these receptors can be an effective strategy in treating various diseases, including cancer. The compound’s potential to act as a tyrosine kinase receptor inhibitor could lead to the development of new medications for conditions where these receptors are overactive .
Lipid Modulation in Metabolic Disorders
The compound has shown promise in modulating lipid profiles in preclinical species, which is crucial in the management of metabolic disorders. Its ability to lower LDL and triglycerides while increasing HDL suggests its utility in treating conditions like metabolic syndrome and diabetes, where lipid imbalance is a significant concern .
Pharmacokinetic Studies
Given its potent and selective agonistic activity in vitro, the compound is a suitable candidate for pharmacokinetic studies. These studies can help determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for successful drug development .
Propriétés
IUPAC Name |
N'-[(3,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-9(7-12(11)15)8-19-18-13(16)10-3-5-17-6-4-10/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASCSLZLCBURNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=C(C2=CC=NC=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C(/C2=CC=NC=C2)\N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.